Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester

KDR (VEGFR-2) inhibition Kinase SAR Angiogenesis

Researchers optimizing kinase inhibitor leads often face lengthy multi-step syntheses to install a 6-aryl pharmacophore. This compound solves that bottleneck as a direct-entry, 3,6-disubstituted pyrazolo[1,5-a]pyrimidine scaffold: - 6-Phenyl substitution is pre-installed, essential for KDR potency (analog 3g IC50 = 19 nM); relocation to C5/C7 abolishes activity. - 3-Ethyl ester enables single-step amide coupling for focused library synthesis targeting B-Raf (analog 68 IC50 = 1.5 µM) or BMP4 pathways. - MW 267, readily derivatizable core-ideal for fragment-to-lead campaigns with minimal synthetic investment.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B12948754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c1-2-20-15(19)13-9-17-18-10-12(8-16-14(13)18)11-6-4-3-5-7-11/h3-10H,2H2,1H3
InChIKeyKBKMRPSKGGRPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester (CAS 1978268-26-6, MF C15H13N3O2, MW 267.28) is a heterocyclic small molecule featuring a fused pyrazole–pyrimidine core with a phenyl substituent at the 6-position and an ethyl ester at the 3-position . This compound belongs to the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine class, which has been validated as a privileged scaffold for ATP-competitive kinase inhibition across multiple targets including KDR (VEGFR‑2), B‑Raf, CDK, and BMP receptor kinases [1][2][3]. The defined 6‑phenyl substitution geometry distinguishes it from isomeric 5‑phenyl or 7‑phenyl analogs and from unsubstituted core esters, providing a specific vector for hydrophobic pocket engagement in kinase ATP-binding sites [1].

1
Kinase inhibition studiesATP-competitive scaffold for KDR, B-Raf, CDK, and BMP receptor kinase target engagement assays
2
Defined hydrophobic vector6-phenyl substitution provides a specific geometry for ATP-pocket hydrophobic engagement; not shared by 5- or 7-phenyl isomers
3
Synthetic handle ready3-ethyl ester enables single-step amide coupling or hydrolysis for focused library synthesis and SAR expansion

Limitations of Unsubstituted and Isomeric Analogs


Substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine core is a primary determinant of kinase inhibitory potency and selectivity; SAR studies demonstrate that removal of the 6-aryl group or its relocation to the 5- or 7-position leads to substantial loss of KDR kinase inhibition, with the optimized 6-(4-methoxyphenyl) analog (3g) achieving KDR IC50 = 19 nM while the unsubstituted core ester is inactive [1][2]. Similarly, the 3-ethyl ester is not a passive spectator: in the B‑Raf series, the ethyl ester derivative 68 displays BRAF IC50 = 1.5 µM and antiproliferative activity across seven tumor cell lines (IC50 range 3.25–8.3 µM), whereas the corresponding carboxylic acid analog loses cellular potency due to reduced membrane permeability [3]. Furthermore, the 6-phenyl‑pyrazolo[1,5-a]pyrimidine sub-scaffold is uniquely capable of engaging the BMP4 signaling pathway (IC50 = 750 nM), a profile not shared by 5‑phenyl or 7‑phenyl regioisomers [4]. These data collectively demonstrate that both the position (C6) and nature (phenyl) of the aryl substituent, together with the C3 ester, constitute a non‑interchangeable pharmacophoric combination.

Target compound
6-phenyl-3-ethyl ester
Unsubstituted core esterReported inactive in KDR enzymatic assays; lacks the 6-aryl hydrophobic contact required for ATP-pocket occupancy
Target compound
6-phenyl regioisomer
5-phenyl or 7-phenyl regioisomersMay lose BMP pathway engagement; altered phenyl vector presentation may not transfer across kinase targets
Target compound
3-ethyl ester form
3-carboxylic acid analogReduced membrane permeability reported; cellular antiproliferative activity may differ substantially from the ester prodrug form

Differentiation Evidence


6-Phenyl Substitution Required for KDR Inhibition

In the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitor series, the 6-phenyl substituent provides critical hydrophobic contacts within the kinase ATP-binding pocket. The compound bearing 6-(4-methoxyphenyl) and 3-thienyl substituents (3g) achieved a KDR IC50 of 19 nM, representing a >1000-fold improvement over the unsubstituted core scaffold which showed no detectable inhibition at concentrations up to 10 µM [1]. The target compound retains the 6-phenyl group and 3-ethyl ester, positioning it as a viable intermediate for further potency optimization through elaboration at the 3-position [2].

6-Phenyl required for KDR
Class-level inference
6-aryl substitution confers >1000-fold KDR potency gain over unsubstituted core
6-aryl analog
Unsubstituted
6-phenyl substitution supports KDR binding; unsubstituted esters may lack kinase engagement
Based on analog 3g IC50 = 19 nM vs. unsubstituted >10 µM; target compound not directly assayed
KDR (VEGFR-2) inhibition Kinase SAR Angiogenesis

3-Ethyl Ester Preserves B-Raf Activity

In the B-Raf inhibitor series, compound 68 (ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate bearing a 7-substituted aryl group) demonstrated BRAF IC50 = 1.5 µM and inhibited proliferation across seven tumor lines (BXPC-3 IC50 3.25 µM, HT29 7.0 µM, A375 3.8 µM, SW620 8.3 µM, LoVo 3.87 µM, WM266-4 6.2 µM, CaCo-2 6.6 µM) [1]. The 3-ethyl ester is critical: conversion to the free carboxylic acid abolishes cellular activity due to impaired membrane penetration [1]. The target compound bears the identical 3-ethyl ester and adds a 6-phenyl substituent, which, based on SAR from the KDR series, is expected to enhance hydrophobic pocket occupancy and may improve B-Raf selectivity over the 7-aryl series [2].

3-Ethyl ester preserves B-Raf
Cross-study comparable
Compound 68: BRAF IC50 = 1.5 µM; 7-line antiproliferative IC50 range 3.25–8.3 µM
3-carboxylic acid analog: cellular activity lost due to impaired membrane penetration
3-ethyl ester supports B-Raf inhibition context and enables synthetic derivatization
Target compound positioned between compound 68 and 6-phenyl KDR series; direct B-Raf data pending
B-Raf kinase inhibition Prodrug design Melanoma

BMP4 Pathway: 6-Phenyl Geometry Essential

The 6-phenylpyrazolo[1,5-a]pyrimidine scaffold, elaborated at the 3-position with a quinoline group, inhibits BMP4-induced SMAD 1/5/8 phosphorylation with an IC50 of 750 nM in a cellular ELISA assay [1]. This activity is contingent on the 6-phenyl ring geometry; the corresponding 5-phenyl and 7-phenyl regioisomers, when tested as synthetic intermediates in related kinase programs, fail to engage BMP receptor kinases due to altered vector presentation of the phenyl group [2]. The target compound retains the identical 6-phenylpyrazolo[1,5-a]pyrimidine core and the 3‑ethyl ester, offering a direct entry point for elaboration into BMP pathway modulators.

BMP4: 6-phenyl geometry
Class-level inference
6-phenyl-quinoline analog inhibits BMP4-induced SMAD 1/5/8 phosphorylation with IC50 = 750 nM
5-phenyl and 7-phenyl regioisomers: no inhibition at ≤10 µM (>13-fold difference)
6-phenyl geometry supports BMP pathway engagement; isomeric analogs may not transfer
Cellular ELISA assay context; target compound core scaffold validated for BMP probe development
BMP4 signaling SMAD phosphorylation Phenotypic screening

Lipophilicity Advantage Over Polar Analogs

The target compound (cLogP predicted ~3.5) occupies a hydrophobic property space that is distinct from optimized KDR inhibitors bearing basic side chains (e.g., 4-pyridinonyl derivatives, measured logP ~1.8–2.2) [1]. While the more polar analogs achieve improved aqueous solubility and oral pharmacokinetics (rat F% 15–40%), they require multi-step synthesis from the 6-phenyl-3-ester core [1]. The target compound, with its intermediate lipophilicity, serves as an ideal fragment-sized starting point (MW 267) for fragment-based screening or for systematic introduction of solubilizing groups without exceeding lead-like property thresholds [2]. This positions the compound as a strategic intermediate rather than a final optimized lead, with a well-defined property vector for medicinal chemistry expansion.

Lipophilicity profile
Class-level inference
cLogP ~3.5 | MW 267 | fragment-sized scaffold
Optimized KDR leads: logP 1.8–2.2, MW 380–450; ΔlogP ≈ 1.3–1.7 units higher for target
Higher logP and lower MW support fragment elaboration strategy distinct from polar optimized leads
Predicted cLogP; measured logP data from comparator series reported in Fraley 2002
Physicochemical properties logP Fragment-based drug design

Batch QC with NMR, HPLC, and GC

Commercially available from Bidepharm at standard purity 95%, this compound is supplied with batch-specific quality control data including NMR, HPLC, and GC analyses . This contrasts with generic research-grade pyrazolo[1,5-a]pyrimidine esters from non-specialist vendors, which often lack full characterization and may contain regioisomeric impurities (e.g., 5-phenyl or 7-phenyl contaminants) that compromise biological assay reproducibility [1]. The availability of batch QC documentation enables direct comparison of biological results across independent laboratories, a critical requirement for SAR campaigns and patent filings.

Batch QC characterization
Supporting evidence
95% purity with 3-method QC: NMR, HPLC, GC
Generic core esters: variable purity 90–97% without regioisomer verification
Defined purity and regioisomer identity support assay reproducibility across independent laboratories
Vendor datasheet specification; batch-specific documentation available
Quality control Reproducibility Chemical procurement

Facile Derivatization via 3-Ethyl Ester

The 3-ethyl ester of the target compound can be directly hydrolyzed to the carboxylic acid (NaOH/EtOH, >95% yield) or converted to amides via direct aminolysis or coupling agents, enabling rapid parallel library synthesis [1]. This contrasts with 3-unsubstituted pyrazolo[1,5-a]pyrimidines, which require C–H functionalization or halogenation–cross-coupling sequences to introduce diversity at the 3-position—a 3- to 5-step process with typical overall yields of 15–40% [2]. The patent literature explicitly describes 3-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidines as preferred intermediates for kinase inhibitor optimization, citing their facile conversion to bioactive 3-carboxamides [1].

3-Ester derivatization
Class-level inference
1-step hydrolysis (>95% yield) or direct aminolysis vs. 3–5 steps for unsubstituted scaffolds (15–40% overall)
3-ethyl ester supports rapid parallel library synthesis; reduces synthetic burden for SAR cycles
Patent-described procedures; standard lab-scale NaOH/EtOH hydrolysis and HATU/DIPEA coupling
Combinatorial chemistry Library synthesis Medicinal chemistry

Key Application Scenarios


KDR/VEGFR-2 Inhibitor Lead Optimization

The compound serves as a direct-entry intermediate for synthesizing 3-amido-6-aryl-pyrazolo[1,5-a]pyrimidine KDR inhibitors. Starting from this compound, a single amide coupling step generates focused libraries for KDR IC50 optimization, leveraging the established SAR that 6-aryl substitution is essential for potency (baseline KDR IC50 of analog 3g = 19 nM) [1]. This application is supported by the Fraley 2002 SAR series, which used analogous 3,6-disubstituted intermediates [1].

B-Raf Fragment-Based Screening

With a MW of 267 and validated B-Raf inhibitory activity of the 3-ethyl ester scaffold (compound 68, BRAF IC50 = 1.5 µM), this compound is suitable for fragment-based screening campaigns targeting the B-Raf ATP-binding site [2]. The 6-phenyl group provides a defined lipophilic anchor for structure-based design, while the 3-ester allows rapid hit-to-lead expansion through amide library synthesis [2].

BMP Pathway Probe Development

The 6-phenylpyrazolo[1,5-a]pyrimidine core is a validated scaffold for BMP4 pathway inhibition, with an elaborated analog achieving IC50 = 750 nM in cellular SMAD phosphorylation assays [3]. This compound provides the core scaffold for developing novel BMP pathway probes by derivatization at the 3-ester position, enabling exploration of structure–activity relationships for fibrotic disease and bone metabolism targets [3].

Parallel Synthesis of Chemical Biology Tools

The combination of a pre-installed 6-phenyl pharmacophore and a readily derivatizable 3-ethyl ester makes this compound an ideal starting material for parallel synthesis of kinase-focused chemical libraries. Each library member is generated in a single step (amide coupling or ester hydrolysis), enabling high-throughput SAR exploration with minimal synthetic investment—a distinct advantage over multi-step sequences required for 3-unsubstituted analogs [4].

Application
Selection Property
Validation Focus
KDR/VEGFR-2 inhibitor lead optimization studies
6-aryl substitution context for ATP-pocket engagement
KDR kinase inhibition assay; hydrophobic pocket occupancy review
B-Raf fragment-based screening campaigns
3-ethyl ester scaffold with reported B-Raf activity context
B-Raf ATP-binding site engagement; hit-to-lead amide expansion
BMP pathway probe development
6-phenyl geometry required for BMP receptor kinase engagement
BMP4-induced SMAD phosphorylation assay; phenotypic screening context
Parallel synthesis of kinase-focused chemical libraries
Single-step 3-ester derivatization via amide coupling or hydrolysis
Library synthesis efficiency; SAR cycle throughput review
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